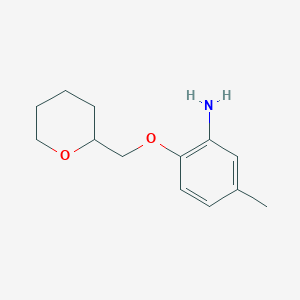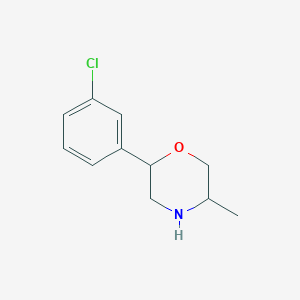
4-Chlorcarbonyl-2-(5-Chlor-2-thienyl)chinolin
Übersicht
Beschreibung
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C14H7Cl2NOS and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Chinolin-Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Die Struktur von 4-Chlorcarbonyl-2-(5-Chlor-2-thienyl)chinolin deutet auf ein Potenzial als Gerüst für die Entwicklung neuer antimikrobieller Mittel hin. Seine Fähigkeit, mit bakteriellen Enzymen zu interagieren und deren Funktion zu hemmen, könnte entscheidend sein, um gegen arzneimittelresistente Bakterienstämme vorzugehen .
Antitumoraktivität
Der Chinolinkern ist in vielen Verbindungen mit Antitumoraktivität vorhanden. Der Chlorsubstituent am Thiophenring von This compound könnte modifiziert werden, um seine Zytotoxizität gegenüber Krebszellen zu erhöhen. Die Forschung an Chinolinderivaten hat vielversprechende Ergebnisse bei der Behandlung von Lungen- und Bauchspeicheldrüsenkrebs gezeigt .
Entzündungshemmend und Schmerzstillend
Chinolinderivate sind bekannt für ihre entzündungshemmenden und schmerzlindernden Wirkungen. Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Synthese neuer entzündungshemmender Medikamente, die möglicherweise Linderung bei chronischen Entzündungen bieten .
Antiepileptische Eigenschaften
Der Chinolinrest ist ein häufiges Merkmal in mehreren Antiepileptika. Die spezifische Struktur von This compound könnte für die Entwicklung neuer Behandlungen für Epilepsie und andere Krampfanfälle untersucht werden .
Antituberkulosemittel
Angesichts der anhaltenden Herausforderung der Tuberkulose und der Entstehung resistenter Stämme besteht ein ständiger Bedarf an neuen Antituberkulosemitteln. Chinolinderivate haben in diesem Bereich Potenzial gezeigt, und This compound könnte als Ausgangspunkt für die Entwicklung solcher Medikamente dienen .
Antivirene Anwendungen
Die Chinolinstruktur ist auch mit antiviraler Aktivität verbunden. Die Forschung an Chinolinderivaten könnte zur Entdeckung neuer antiviraler Medikamente führen, wobei This compound ein potenzieller Kandidat für weitere Untersuchungen ist .
Enzyminhibition
Einige Chinolinderivate wurden als potente Enzyminhibitoren identifiziert. Die einzigartige Struktur von This compound ermöglicht es ihm möglicherweise, an Enzyme wie α-Glucosidase zu binden, die ein Ziel für die Diabetesbehandlung ist .
Neuroprotektive Mittel
Chinolinverbindungen wurden mit neuroprotektiven Eigenschaften in Verbindung gebracht. Die spezifischen Substituenten an This compound könnten optimiert werden, um seine Fähigkeit zu verbessern, Nervenzellen zu schützen, was bei neurodegenerativen Erkrankungen von Vorteil sein kann .
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)








![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

